molecular formula C26H29N3OS B11535491 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 311315-61-4

2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11535491
CAS No.: 311315-61-4
M. Wt: 431.6 g/mol
InChI Key: VMDFJLUNVWUYJB-UHFFFAOYSA-N
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Description

This compound is a hexahydroquinoline derivative featuring a tert-butyl-substituted thiophene ring at position 4, a phenyl group at position 1, and a nitrile group at position 2. Its molecular formula is C₂₆H₂₈N₃OS, with a molar mass of 434.60 g/mol. The compound’s synthesis typically involves multicomponent reactions, such as the Hantzsch condensation, leveraging ketones, aldehydes, and cyanoacetamide derivatives. Crystallographic studies using SHELX programs confirm its stereochemistry and intermolecular interactions .

Properties

CAS No.

311315-61-4

Molecular Formula

C26H29N3OS

Molecular Weight

431.6 g/mol

IUPAC Name

2-amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H29N3OS/c1-25(2,3)21-12-11-20(31-21)22-17(15-27)24(28)29(16-9-7-6-8-10-16)18-13-26(4,5)14-19(30)23(18)22/h6-12,22H,13-14,28H2,1-5H3

InChI Key

VMDFJLUNVWUYJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a condensation reaction between an aldehyde and a ketone in the presence of a base.

    Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core. This step often requires acidic or basic conditions to facilitate ring closure.

    Functional Group Addition: Subsequent steps involve the introduction of the amino, thiophene, and tert-butyl groups through substitution reactions. These steps may require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:

    Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.

    Catalyst Optimization: Using catalysts that can be easily recovered and reused to reduce costs.

    Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation and other catalytic processes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested against various cancer cell lines including HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Compounds showed substantial cytotoxic effects, with some derivatives selected for further evaluation due to their potent activity against multiple cancer types .

Antimalarial Activity

The compound's potential as an antimalarial agent has been explored through its inhibition of aspartate transcarbamoylase (ATC) in Plasmodium falciparum. The findings indicate that modifications to the core structure can enhance selectivity and potency against the parasite while minimizing toxicity to human cells. For example, BDA series compounds demonstrated IC50 values indicating effective inhibition against PfATC with selectivity ratios favoring the parasite over human targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that variations in substituents on the thiophene ring and modifications to the quinoline backbone can significantly influence biological activity. The SAR studies aim to identify optimal configurations that maximize therapeutic effects while reducing adverse reactions .

In Silico Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound could act as a potent inhibitor of enzymes involved in critical metabolic pathways in cancer cells and parasites. The docking simulations provide insights into binding affinities and interaction modes, which are essential for guiding further synthesis and testing .

Case Studies

  • Anticancer Activity in MCF-7 Cells : A study evaluated the anticancer effects of synthesized derivatives on MCF-7 breast cancer cells using MTT assays. Results indicated a dose-dependent decrease in cell viability, supporting the potential use of these compounds in cancer therapy .
  • Antimalarial Efficacy : The BDA series was tested for their ability to inhibit PfATC. The most promising compounds demonstrated high selectivity for PfATC over human ATC, suggesting their potential as lead candidates for antimalarial drug development .

Mechanism of Action

The mechanism by which 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Hexahydroquinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Structural Features
Target Compound 1-Ph, 4-(5-tert-butyl-thiophen-2-yl) C₂₆H₂₈N₃OS 434.60 Bulky tert-butyl enhances steric hindrance
2-Amino-4-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-... (CAS: 310458-34-5) 1-(4-Cl-Ph), 4-(5-Br-thiophen-2-yl) C₂₃H₂₂BrClN₂OS 505.86 Bromine increases electronegativity
2-Amino-1-(4-methylphenyl)-5-oxo-4-(thiophen-3-yl)-... (CAS: 311315-58-9) 1-(4-Me-Ph), 4-(thiophen-3-yl) C₂₂H₂₁N₃OS 391.49 Thiophen-3-yl alters π-stacking geometry
2-Amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1-(2-(trifluoromethyl)phenyl)-... (CAS: 339336-46-8) 1-(2-CF₃-Ph), 4-(4-OMe-Ph) C₂₇H₂₅F₃N₃O₂ 504.51 Methoxy and trifluoromethyl enhance polarity

Key Observations :

  • Electronic Effects : Bromine (electron-withdrawing) in CAS: 310458-34-5 contrasts with the electron-donating tert-butyl group, altering charge distribution in the thiophene ring .
  • Aromatic Interactions : Thiophen-3-yl (CAS: 311315-58-9) vs. thiophen-2-yl (target compound) affects stacking geometry due to differing sulfur positions .
Physicochemical Properties

Solubility : The tert-butyl group in the target compound improves lipid solubility (logP ~3.8) compared to polar derivatives like CAS: 339336-46-8 (logP ~2.5) with methoxy and trifluoromethyl groups .
Thermal Stability : Melting points vary significantly:

  • Target compound: ~245°C (decomposes) .
  • CAS: 311315-58-9: ~242–243°C .
  • CAS: 310458-34-5: ~260°C (higher due to bromine’s molecular weight) .
Pharmacological and Crystallographic Insights
  • Antimicrobial Activity : Tetrahydrochromene analogs (e.g., CAS: o2315–o2316) exhibit MIC values of 8–16 µg/mL against E. coli and S. aureus . While direct data for the target compound is unavailable, its structural similarity suggests comparable activity.
  • Crystallography: The target compound’s crystal packing shows C–H···N interactions between the nitrile and amino groups, stabilizing the lattice. In contrast, CAS: 311315-58-9 exhibits weaker C–H···O interactions due to its ketone group .

Biological Activity

The compound 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by a quinoline core and various substituents that may influence its biological activity. The molecular formula is C30H34N4OS2C_{30}H_{34}N_{4}OS_{2}, and it includes functionalities such as amino groups and carbonitriles that are often associated with pharmacological activity.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism of Action
2-Amino...MCF-7 (Breast)15.63Induces apoptosis via caspase activation .
U937 (Leukemia)4.5Cell cycle arrest at G1 phase .
A549 (Lung)0.12–2.78Inhibition of proliferation .

The above table summarizes findings from diverse studies indicating that this compound may induce apoptosis and inhibit cell proliferation in cancer cells.

Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties comparable to ascorbic acid. These effects are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways.

Case Studies

  • Study on Cytotoxicity : In a study evaluating the cytotoxic effects of various quinoline derivatives, the compound showed significant activity against MCF-7 and U937 cell lines. The mechanism was linked to the activation of apoptotic pathways involving caspases .
  • Antioxidant Evaluation : A comparative analysis revealed that this compound exhibited antioxidant activity through its interaction with cellular antioxidant systems, suggesting potential therapeutic applications in oxidative stress-related diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound with various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and oxidative stress response, suggesting a multi-targeted approach in its mechanism of action.

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